molecular formula C8H15NO B6202726 5-cyclobutylpyrrolidin-3-ol, Mixture of diastereomers CAS No. 1513387-14-8

5-cyclobutylpyrrolidin-3-ol, Mixture of diastereomers

Katalognummer B6202726
CAS-Nummer: 1513387-14-8
Molekulargewicht: 141.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyclobutylpyrrolidin-3-ol (also known as CBP-3-ol) is a cyclic secondary alcohol derived from pyrrolidin-3-ol and is a mixture of diastereomers. This compound has been the subject of numerous scientific studies due to its potential applications in medicine, biochemistry, and other areas.

Wissenschaftliche Forschungsanwendungen

CBP-3-ol has been studied for its potential applications in medicine, biochemistry, and other areas. In particular, it has been studied for its potential use as an antioxidant, as a potential anti-inflammatory agent, and as a potential anti-cancer agent. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.

Wirkmechanismus

The exact mechanism of action of CBP-3-ol is not yet fully understood. However, it is believed that the compound acts as an antioxidant, reducing the damage caused by reactive oxygen species (ROS). It is also believed to act as an anti-inflammatory agent, reducing the inflammation caused by cytokines and other inflammatory mediators. Additionally, it is believed to act as an anti-cancer agent, reducing the proliferation of cancer cells and promoting apoptosis.
Biochemical and Physiological Effects
CBP-3-ol has been studied for its biochemical and physiological effects. In particular, it has been shown to reduce the levels of ROS, reduce inflammation, and reduce the proliferation of cancer cells. Additionally, it has been shown to reduce the levels of certain neurotransmitters, such as dopamine and serotonin, and to reduce the levels of certain hormones, such as cortisol and insulin. It has also been shown to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-1.

Vorteile Und Einschränkungen Für Laborexperimente

CBP-3-ol has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, making it suitable for a variety of experiments. Additionally, it is relatively stable and has a low toxicity profile, making it safe to use in laboratory experiments. However, it is not soluble in water, which can limit its use in some experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in some experiments.

Zukünftige Richtungen

There are several potential future directions for CBP-3-ol research. One potential direction is to further investigate its potential applications in medicine, such as its potential use as an antioxidant, anti-inflammatory agent, and anti-cancer agent. Additionally, further research could be done on its potential use in the treatment of neurological disorders, cardiovascular diseases, diabetes, and obesity. Additionally, further research could be done on its biochemical and physiological effects, such as its effects on neurotransmitters, hormones, and inflammatory cytokines. Finally, further research could be done on its advantages and limitations for laboratory experiments, such as its solubility in water and organic solvents.

Synthesemethoden

CBP-3-ol can be synthesized from pyrrolidin-3-ol by a variety of methods. The most common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to form a Grignard intermediate. This intermediate is then reacted with a cyclobutyl halide to form the desired product. Other methods of synthesis include the use of a Wittig reaction, a palladium-catalyzed reaction, and a reaction using a lithium-halogen exchange.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclobutylpyrrolidin-3-ol involves the cyclization of a suitable precursor molecule. The precursor molecule can be synthesized from commercially available starting materials.", "Starting Materials": [ "Cyclobutylamine", "3-hydroxypropanal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Preparation of the precursor molecule by reacting cyclobutylamine with 3-hydroxypropanal in the presence of sodium borohydride as a reducing agent.", "Step 2: Purification of the precursor molecule by column chromatography using ethyl acetate and methanol as eluents.", "Step 3: Cyclization of the purified precursor molecule by treating it with hydrochloric acid in methanol.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate.", "Step 5: Purification of the product by column chromatography using ethyl acetate and methanol as eluents." ] }

CAS-Nummer

1513387-14-8

Molekularformel

C8H15NO

Molekulargewicht

141.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.